Trichlorostannate(1-)
Description
Trichlorostannate(1−) (SnCl₃⁻) is a polyhalide anion composed of a tin atom coordinated to three chlorine atoms. It is commonly found in ionic compounds paired with organic or inorganic cations, such as cetylpyridinium (CPC) in cetylpyridinium trichlorostannate (CPC-Sn) or potassium in potassium trichlorostannate(II) (KSnCl₃). Key structural features include a distorted trigonal pyramidal geometry, as evidenced by crystallographic data for CPC-Sn, which crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 27.6855 Å, b = 9.6290 Å, and c = 9.1455 Å . The anion’s bond lengths (Sn–Cl ≈ 2.4–2.5 Å) and bond angles (Cl–Sn–Cl ≈ 90–100°) further define its stereochemistry .
SnCl₃⁻-based compounds exhibit unique physicochemical properties, such as high protonic conductivity in molten salts (e.g., tetra-n-butylammonium trichlorostannate) and controlled release behavior in aqueous environments, making them relevant to electrocatalysis, antimicrobial applications, and material science .
Properties
Molecular Formula |
Cl3Sn- |
|---|---|
Molecular Weight |
225.1 g/mol |
IUPAC Name |
trichlorostannanide |
InChI |
InChI=1S/3ClH.Sn/h3*1H;/q;;;+2/p-3 |
InChI Key |
HCWFRUHIOMLJCH-UHFFFAOYSA-K |
SMILES |
Cl[Sn-](Cl)Cl |
Canonical SMILES |
Cl[Sn-](Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
CPC-Sn vs. CPC-Zn :
Infrared (IR) spectroscopy reveals distinct absorption patterns between CPC-Sn (SnCl₃⁻) and CPC-Zn (ZnCl₄²⁻). For instance, SnCl₃⁻ exhibits characteristic Sn–Cl stretching vibrations at ~250–300 cm⁻¹, while ZnCl₄²⁻ shows Zn–Cl modes at higher frequencies (~350–400 cm⁻¹). These differences highlight the influence of the central metal atom and coordination geometry on vibrational spectra .
KSnCl₃ vs. CPC-Sn: Potassium trichlorostannate(II) (KSnCl₃) adopts a different crystal lattice compared to CPC-Sn. While CPC-Sn forms a monoclinic structure with organic cations, KSnCl₃ typically crystallizes in simpler cubic or tetragonal systems due to the smaller ionic radius of K⁺. This structural variance impacts solubility and thermal stability .
Conductivity and Dissolution Behavior
CPC-Sn vs. CPC+SnCl₂ Physical Mixture :
Electrical resistivity tomography (ERT) analysis demonstrates that CPC-Sn dissolves more slowly in water than a physical mixture of CPC and SnCl₂. The CPC+SnCl₂ mixture achieves complete dissolution within 15–30 seconds, whereas CPC-Sn requires up to 600 seconds. This delayed release is attributed to the stabilized ionic lattice in CPC-Sn, which retards ion dissociation .
Conductivity Performance: CPC-Sn exhibits higher maximum conductivity (0.25 mS/cm) compared to CPC-Zn and other analogs, as shown by ERT-derived calibration curves (R² = 0.9947 for CPC-Sn).
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Crystal System | Space Group | Conductivity (mS/cm) | Dissolution Time (s) | Key Application |
|---|---|---|---|---|---|
| CPC-Sn | Monoclinic | P21/c | 0.25 | 600 | Controlled release, EIS |
| CPC+SnCl₂ Mixture | Amorphous | – | 0.25 | 15–30 | Rapid ion delivery |
| KSnCl₃ | Cubic | Pm3m | – | – | Inorganic synthesis |
| Tetra-n-butylammonium SnCl₃ | – | – | High (protonic) | – | Electrocatalysis |
Table 2: ERT-Derived Conductivity Data for CPC-Sn
| Concentration (wt.%) | Max Conductivity (mS/cm) | Linear Correlation (R²) |
|---|---|---|
| 0.05 | 0.12 | 0.9947 |
| 0.10 | 0.18 | |
| 0.15 | 0.22 | |
| 0.20 | 0.25 |
Source:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
